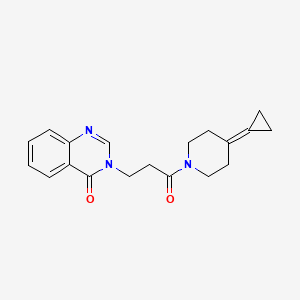

3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

The compound 3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one belongs to the quinazolin-4(3H)-one family, a class of heterocyclic compounds with significant pharmacological and materials science applications. Its core structure consists of a quinazolinone scaffold substituted at the 3-position with a 3-oxopropyl chain linked to a 4-cyclopropylidenepiperidine moiety.

Key structural features include:

- Quinazolin-4(3H)-one core: Provides a planar aromatic system with hydrogen-bonding capabilities via the carbonyl group.

- 3-Oxopropyl chain: A flexible spacer that may influence conformational dynamics.

- 4-Cyclopropylidenepiperidine: A strained bicyclic system that could modulate steric and electronic interactions.

Properties

IUPAC Name |

3-[3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c23-18(21-10-7-15(8-11-21)14-5-6-14)9-12-22-13-20-17-4-2-1-3-16(17)19(22)24/h1-4,13H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSHBTLDTIIYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

Cyclopropylidene Substitution: The cyclopropylidene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazolinone and piperidine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered interest in various scientific research applications due to its potential therapeutic properties. This article explores the applications of this compound, focusing on its medicinal chemistry, biological activities, and synthetic utility.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug development. Its structure suggests possible interactions with various biological targets:

- Neurological Disorders : Compounds similar to quinazolinones have shown promise in treating conditions such as depression and anxiety by acting on neurotransmitter systems. For instance, certain derivatives have been noted for their ability to inhibit monoamine oxidase (MAO), which is relevant for mood regulation and neuroprotection .

- Anticancer Activity : Quinazolinones are known to exhibit anticancer properties. Studies have indicated that modifications in the quinazolinone structure can enhance their activity against different cancer cell lines, making them candidates for further investigation in oncology .

Biological Activities

Research has demonstrated that quinazolinone derivatives can possess a range of biological activities:

- Antimicrobial Properties : Some derivatives have exhibited significant antimicrobial activity against various pathogens, including bacteria and fungi. This opens avenues for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : Compounds in this class have been evaluated for their anti-inflammatory effects, showing potential in treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

- Antiviral Activity : Certain quinazolinones have been studied as inhibitors of viral enzymes, including those involved in HIV replication. This highlights their potential role in antiviral therapies .

Synthetic Utility

The compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : The unique structural features of this compound allow it to be used as a versatile building block in the synthesis of more complex organic molecules. This is particularly useful in medicinal chemistry for creating libraries of compounds for biological testing .

- Chemical Modifications : The presence of functional groups makes it amenable to various chemical reactions, including oxidation and reduction, which can be exploited to create derivatives with altered properties or enhanced activities.

Data Table: Applications Overview

Case Study 1: Antidepressant Activity

A derivative of the quinazolinone class was synthesized and evaluated for its ability to inhibit MAO-A and MAO-B enzymes. The study found that certain modifications increased potency, suggesting a pathway for developing new antidepressants that could provide better efficacy with fewer side effects .

Case Study 2: Antimicrobial Efficacy

In a recent study, several quinazolinone derivatives were screened against Candida species. Results indicated that specific structural modifications led to enhanced antifungal activity, paving the way for new treatments against resistant strains of Candida .

Case Study 3: Anticancer Research

Research into quinazolinone derivatives has revealed promising anticancer activity through mechanisms involving apoptosis induction in cancer cells. A particular focus has been on their ability to target specific signaling pathways associated with tumor growth and metastasis .

Mechanism of Action

The mechanism of action of 3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. For example, it might inhibit a key enzyme in a metabolic pathway or modulate a receptor involved in cell signaling.

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core

Quinazolin-4(3H)-one derivatives often differ in substituents at the 2-, 3-, or 8-positions. Below is a comparison of the target compound with analogs bearing modified side chains or functional groups:

Key Observations :

- The cyclopropylidene group in the target compound likely reduces conformational flexibility compared to morpholine or hydroxylated side chains .

- Aryl ketone derivatives (e.g., 5i, 5t) exhibit distinct electronic profiles due to substituents like nitro or hydroxyl groups, which could influence pharmacokinetic properties .

Heterocyclic Modifications in Piperidine/Morpholine Substituents

Variations in the piperidine ring significantly alter physicochemical properties:

Key Observations :

Structural Analogs with Modified Heterocyclic Cores

Compounds with alternative heterocyclic systems highlight the versatility of quinazolinone derivatives:

Key Observations :

- Imidazole-containing analogs () highlight the role of auxiliary heterocycles in modulating biological activity.

Biological Activity

3-(3-(4-Cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article delves into the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinazolinone core with a cyclopropylidene-piperidine substituent. The molecular formula is , and the IUPAC name is this compound. The structural complexity allows for potential interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of quinazolinones exhibit a wide range of biological activities:

- Anticancer Activity : Quinazolinone derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cell proliferation in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells .

- Antimicrobial Effects : Studies have reported that quinazolinone derivatives possess antibacterial and antifungal properties. The presence of specific substituents on the phenyl ring can enhance the antimicrobial profile against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties : Some quinazolinone compounds exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, thus providing a basis for their use in treating inflammatory diseases.

Anticancer Studies

A study evaluating the cytotoxicity of various quinazolinone derivatives revealed that certain compounds showed IC50 values in the low micromolar range against cancer cell lines. For example, compound A3 exhibited IC50 values of 10 µM against PC3 cells and 12 µM against HT-29 cells, indicating its potential as an anticancer agent .

Antimicrobial Evaluation

A series of synthesized quinazolinone derivatives were tested for their antimicrobial activity. Compounds with hydroxyl or methoxy groups on the phenyl ring showed enhanced antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The results suggest that structural modifications can significantly influence biological activity .

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | PC3 | 10 | |

| Anticancer | MCF-7 | 10 | |

| Anticancer | HT-29 | 12 | |

| Antimicrobial | Staphylococcus aureus | - | |

| Antimicrobial | Escherichia coli | - |

Case Studies

- Cytotoxicity Against Prostate Cancer : A recent study demonstrated that derivatives similar to this compound effectively inhibited growth in prostate cancer cells through apoptosis induction mechanisms.

- Broad-Spectrum Antimicrobial Activity : Another investigation highlighted the effectiveness of certain quinazolinone derivatives against multiple bacterial strains, suggesting their potential as lead compounds for developing new antibiotics.

Q & A

Q. What are the current synthetic routes for 3-(3-(4-cyclopropylidenepiperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, and how do their efficiencies compare?

Methodological Answer: Synthesis typically involves alkylation of quinazolin-4(3H)-one with substituted ketones or intermediates. Key approaches include:

- Alkylation with 3-halo-ketones : Reacting 4(3H)-quinazolinone with 3-halo-1-arylpropan-1-one derivatives under basic conditions, though this requires pre-synthesis of halogenated intermediates and may involve metal catalysts (e.g., copper) .

- One-carbon insertion : Using dimethylacetamide (DMPA) as a one-carbon source with a copper catalyst to couple N-heterocycles and methyl ketones .

- Conventional methods : Direct condensation of readily available precursors, though this may result in longer reaction times or lower yields .

Q. Comparison Table

| Method | Catalyst | Yield (%) | Drawbacks |

|---|---|---|---|

| Alkylation with 3-halo-ketones | None/Cu | 67–81 | Requires halogenated intermediates |

| One-carbon insertion | Cu | 70–76 | Metal contamination risks |

| Conventional condensation | None | 68–70 | Long reaction times |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

Q. What biological activities have been reported for quinazolin-4(3H)-one derivatives, and how can one design assays to evaluate their efficacy?

Methodological Answer:

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA) using broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

- Anti-inflammatory Activity : Evaluate COX-2 inhibition via enzymatic assays or LPS-induced inflammation models .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and reduce reliance on metal catalysts?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics .

- Catalyst-Free Approaches : Explore microwave-assisted synthesis or photochemical activation to eliminate metal catalysts .

- Green Chemistry : Use ionic liquids or bio-based solvents to improve sustainability .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance pharmacokinetic properties?

Methodological Answer:

- Heterocyclic Substitutions : Introduce electron-withdrawing groups (e.g., NO2, Cl) on the aryl ketone moiety to modulate lipophilicity and bioavailability .

- Piperidine Modifications : Replace cyclopropylidene with hydroxylated piperidine derivatives (e.g., 3-hydroxypiperidin-2-yl) to improve water solubility .

- Pharmacophore Mapping : Use molecular docking to identify critical interactions with targets like histamine H3 receptors or kinase enzymes .

Q. How can in vivo models be designed to assess therapeutic potential against resistant pathogens?

Methodological Answer:

- Murine Infection Models : Infect BALB/c mice with MRSA and administer the compound intraperitoneally (10–50 mg/kg) to measure bacterial load reduction in organs .

- Toxicology Profiling : Conduct acute toxicity studies (OECD 423) to determine LD50 and assess hepatorenal safety via serum ALT/Cr levels .

Q. How can contradictions in reported biological data (e.g., varying MICs across studies) be resolved?

Methodological Answer:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in experimental conditions .

- Resazurin Assays : Use fluorometric resazurin reduction to validate MIC results against static broth dilution .

Q. What computational methods predict drug-likeness and target interactions for this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), bioavailability (TPSA), and CYP450 interactions .

- Molecular Dynamics (MD) Simulations : Simulate binding stability with targets like H3 receptors (PDB: 3RZE) over 100 ns trajectories .

- QSAR Modeling : Develop 2D/3D-QSAR models using IC50/MIC data to guide analog design .

Data Contradiction Analysis

Example Issue : Conflicting MIC values for S. aureus (e.g., 2 µg/mL vs. 8 µg/mL).

Resolution Strategy :

Verify strain-specific differences (e.g., ATCC vs. clinical isolates).

Control for assay variables (e.g., inoculum size, growth medium).

Validate with alternative methods (e.g., time-kill assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.